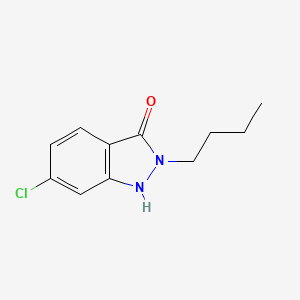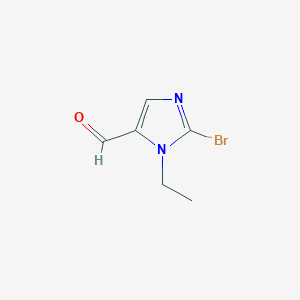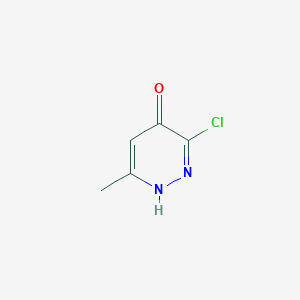![molecular formula C7H7N3O3 B12925334 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 54906-40-0](/img/structure/B12925334.png)
7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a pyrrolo-pyrazine core with a nitro group at the 7-position, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-nitroaniline with ethyl acetoacetate followed by cyclization can yield the desired compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one, while oxidation can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. For instance, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitro-substituted heterocycles, such as:
- 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazine 2-oxide
- 3,4-Dihydropyrazino[1,2-A]indole 2-oxide
Uniqueness
What sets 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one apart is its specific structural configuration and the presence of the nitro group at the 7-position. This unique arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54906-40-0 |
|---|---|
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
7-nitro-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H7N3O3/c11-7-6-3-5(10(12)13)4-9(6)2-1-8-7/h3-4H,1-2H2,(H,8,11) |
Clave InChI |
OWGYKLOBIDSAPT-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=C(C=C2C(=O)N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)


![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)


![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)

![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)

